N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide; hydrochloride is a benzothiazole-derived compound featuring a dioxolo[4,5-f]benzothiazol-6-yl core, a dimethylaminoethyl side chain, and a 3-phenylpropanamide backbone. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmacological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-23(2)10-11-24(20(25)9-8-15-6-4-3-5-7-15)21-22-16-12-17-18(27-14-26-17)13-19(16)28-21;/h3-7,12-13H,8-11,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRCAQZIRHOIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxole Ring: The benzothiazole intermediate is then reacted with a dioxole derivative under acidic conditions to form the fused ring system.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole-dioxole intermediate with a dimethylaminoethyl halide.
Formation of the Phenylpropanamide Moiety: The final step involves the amidation of the intermediate with a phenylpropanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacokinetic and ADMET Properties
While experimental ADMET data for the target compound are unavailable, its structural features suggest:
- Lipophilicity: The dimethylaminoethyl group may reduce log P compared to non-polar analogs like N-(benzothiazole-2-yl)-2-phenylacetamide .
- Metabolic Stability : The dioxolo group could enhance resistance to oxidative metabolism, similar to methoxy-substituted benzothiazoles .
- Toxicity : The hydrochloride salt may mitigate cytotoxicity associated with free amine groups, as seen in other amine-containing analogs .
Research Findings and Limitations
Notes and Limitations
Data Gaps : Direct pharmacological and ADMET data for the target compound are absent in the reviewed literature. Comparisons rely on structural analogs.
Synthesis Challenges : The dioxolo[4,5-f]benzothiazole moiety requires precise regioselective synthesis, which may limit scalability .
Contradictions : Hydroxamic acid analogs (e.g., compound 6–10 in Molecules 2011) show higher antioxidant activity but poorer solubility than the target compound .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride is a complex synthetic compound with potential biological activities. Its unique structure, characterized by heterocyclic rings and functional groups, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C21H22ClN3O5S
- Molecular Weight : 463.93 g/mol
- CAS Number : 1215364-85-4
Structural Features
The compound features:
- Heterocyclic Rings : A benzothiazole ring fused with a dioxole ring and a separate dioxine ring.
- Functional Groups : A carboxamide group (CONH2) and a dimethylamino group (N(CH3)2), which contribute to its biological activity.
Physical Properties
Currently, specific physical properties such as melting point, boiling point, and solubility are not well-documented in the literature. Experimental studies are necessary to elucidate these properties.
While detailed mechanisms of action for this compound remain largely unexplored, the presence of the dimethylamino group suggests potential interactions with biological targets such as receptors or enzymes. The carboxamide group may facilitate hydrogen bonding, enhancing binding affinity to target sites.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Heterocyclic compounds are often studied for their antimicrobial properties. Benzothiazole derivatives have shown effectiveness against various pathogens .
- Anticancer Properties : Some benzothiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
- Anti-inflammatory Effects : Compounds containing dioxole and benzothiazole rings have demonstrated anti-inflammatory activities in several studies .
Case Studies
- Benzothiazole Derivatives in Cancer Research
- Antimicrobial Activity of Heterocyclic Compounds
Comparative Biological Activity Table
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Benzothiazole Derivative | Anticancer | |
| Dioxole Derivative | Antimicrobial | |
| Thiazinane Derivative | Anti-inflammatory |
Safety and Toxicity
As with many synthetic compounds, safety profiles are crucial for understanding potential risks. Currently, no specific toxicity data is available for this compound. Future studies should focus on evaluating its safety through in vitro and in vivo toxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
